guanidine;sulfuric acid

Protein biochemistry Biophysical chemistry Chaotropic agent selection

Researchers needing a non-denaturing chaotropic environment face a critical choice: guanidine hydrochloride denatures proteins, but guanidine sulfate stabilizes native conformations through preferential hydration. - Enables protein refolding & long-term storage without denaturation - Superior thermal stability (decomposition at 290-293°C) for high-temperature synthesis - Insoluble in organic solvents, simplifying phase-switching purification Select this salt when experimental design demands precise control over protein integrity and thermal processing windows.

Molecular Formula CH5N3.1/2H2O4S
Molecular Weight 216.22 g/mol
CAS No. 594-14-9
Cat. No. B213136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameguanidine;sulfuric acid
CAS594-14-9
Molecular FormulaCH5N3.1/2H2O4S
Molecular Weight216.22 g/mol
Structural Identifiers
SMILESC(=N)(N)N.C(=N)(N)N.OS(=O)(=O)O
InChIInChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4)
InChIKeyUYAKTBUPMOOXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine Sulfate: Chemical & Biochemical Profile


Guanidine sulfate (CAS 594-14-9), with the formula (CH₆N₃)₂·H₂SO₄, is a white crystalline solid exhibiting high water solubility and a decomposition point of 290–293 °C . As a guanidinium salt, it acts as a chaotropic agent that disrupts hydrogen bonding and hydrophobic interactions within biomolecules . However, its biological activity is uniquely modulated by the sulfate counteranion, which confers a protein-stabilizing effect that starkly contrasts with the denaturing action of other guanidinium halides and pseudohalides [1].

Non-Substitutability of Guanidine Sulfate


The biological and physicochemical activity of guanidinium salts is not determined by the guanidinium cation alone; the counteranion fundamentally dictates whether the salt stabilizes or denatures proteins, its thermal decomposition profile, and its compatibility with organic solvent systems [1]. Guanidine sulfate occupies a unique position in the lyotropic series, where its sulfate dianion acts as a strong protein structure stabilizer that partially offsets the denaturing power of the guanidinium cation [2]. Consequently, other guanidinium salts such as guanidine hydrochloride (GuHCl) or guanidine thiocyanate (GuSCN) cannot serve as drop-in replacements in workflows requiring native protein integrity, controlled chaotropic activity, high-temperature processing, or specific solvation conditions, making direct procurement of the sulfate salt a necessity for targeted applications [3].

Guanidine Sulfate: Quantitative Evidence vs. Analogs


Protein Stabilization vs. Denaturation

Guanidine sulfate acts as a protein stabilizer, whereas guanidine hydrochloride acts as a denaturant, as demonstrated by direct measurement of preferential interactions with bovine serum albumin (BSA). The study showed an increasing preferential hydration (stabilization) of BSA with increasing guanidine sulfate concentration, while guanidine hydrochloride exhibited positive preferential salt binding (denaturation) [1]. This functional divergence is attributed to the counter-effect of the sulfate dianion, which is a strong stabilizer of folded protein states and partially offsets the denaturant activity of the guanidinium cation [2].

Protein biochemistry Biophysical chemistry Chaotropic agent selection

DNA Origami Denaturation Potency

In a direct comparison of the denaturation of DNA origami nanostructures by atomic force microscopy (AFM), guanidinium sulfate (Gdm2SO4) was found to be the weakest chaotropic denaturant, while tetrapropylammonium chloride was the strongest [1]. A related time-dependent study quantified the denaturation kinetics of three Gdm salts: guanidinium thiocyanate (GdmSCN) caused complete DNA origami denaturation at 50 °C at a concentration of 2 M within the first 15 minutes of exposure. In contrast, Gdm2SO4 exhibited much slower denaturation kinetics at the lower temperature of 25 °C, and a non-monotonous temperature-dependent stability profile with an intermediate minimum in intact nanostructures at about 40 °C [2].

DNA nanotechnology Structural stability Chaotropic agent ranking

Thermal Stability Advantage

Guanidine sulfate decomposes at 290–293 °C without melting, in contrast to guanidine hydrochloride which melts at 180–185 °C. This represents a thermal tolerance advantage of approximately 110 °C [1] . The high decomposition point, arising from the strong ionic lattice formed by the divalent sulfate anion, makes guanidine sulfate suitable for high-temperature reaction conditions where the hydrochloride salt would undergo phase change and potential degradation .

Thermogravimetric analysis Chemical process engineering High-temperature synthesis

Solubility Profile Differentiation

Guanidine sulfate exhibits a sharply defined solubility profile: it is highly soluble in water but almost insoluble in alcohols (ethanol, methanol), acetone, chloroform, and diethyl ether [1] [2]. In contrast, guanidine hydrochloride is freely soluble in both water (2280 g/L at 20 °C) and polar organic solvents such as methanol (76 g/100g) and ethanol (24 g/100g) . This differential solubility enables selective precipitation or phase separation strategies where the hydrochloride salt would remain dissolved.

Solvent compatibility Formulation science Multi-step synthesis

Guanidine Sulfate Application Scenarios


Protein Stabilization and Refolding Buffers

In protein structural biology and biopharmaceutical formulation, guanidine sulfate serves as the preferred additive when maintaining the native folded state or promoting correct refolding is required. Unlike guanidine hydrochloride, which denatures proteins through preferential binding, guanidine sulfate induces preferential hydration that thermodynamically stabilizes the compact native conformation [1]. This makes it the definitive choice for laboratories preparing protein samples for long-term storage, crystallization trials, or refolding screens from inclusion bodies.

DNA Origami Processing Under Controlled Denaturation

For researchers fabricating or manipulating DNA origami nanostructures, guanidine sulfate provides the gentlest chaotropic environment among the common guanidinium salts [1]. Its weak denaturing potency and slow kinetics at room temperature allow for fine experimental control over nanostructure integrity that cannot be replicated by the more aggressive guanidine chloride or thiocyanate analogs [2]. This is particularly valuable in high-resolution AFM studies and in applications where DNA nanostructures must withstand chemical stress during further functionalization.

High-Temperature Organic Synthesis

In synthetic routes requiring a guanidinium source at elevated temperatures—such as the preparation of guanidine-based polymers, surfactants, or pharmaceutical intermediates—guanidine sulfate's decomposition point of 290–293 °C offers a clear thermal processing window over guanidine hydrochloride, which melts at 180–185 °C [1]. This higher thermal ceiling prevents premature salt degradation and ensures consistent stoichiometric delivery of the guanidinium cation throughout the reaction profile.

Selective Precipitation and Salt Exchange

The stark solubility contrast between guanidine sulfate (insoluble in organic solvents) and guanidine hydrochloride (freely soluble in alcohols) enables straightforward separation and purification strategies in complex synthesis schemes. Researchers can exploit this property to precipitate guanidine-containing intermediates from organic reaction mixtures or to perform quantitative salt metathesis, leveraging the sulfate's solubility profile for phase-switching operations that are infeasible with the hydrochloride form [1].

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